molecular formula C13H18O B2561327 (1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL CAS No. 2307749-68-2

(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL

Cat. No.: B2561327
CAS No.: 2307749-68-2
M. Wt: 190.286
InChI Key: TVRAPNCDYRTYRL-QWHCGFSZSA-N
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Description

“(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL” is a chiral cyclopentanol derivative characterized by a phenylethyl substituent at the C2 position and a hydroxyl group at the C1 position. The stereochemistry (1R,2S) confers distinct spatial and electronic properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(1R,2S)-2-(2-phenylethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRAPNCDYRTYRL-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL, a chiral compound, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring substituted with a hydroxyl group and a phenylethyl side chain. Its stereochemistry is crucial for its biological interactions. The molecular formula is C13H18O, and its structure can be represented as follows:

Structure C5H9 OH +C8H9\text{Structure }\text{C}_5\text{H}_9\text{ OH }+\text{C}_8\text{H}_9

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its interaction with specific enzymes could potentially modulate biochemical pathways. For instance, it has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways.

Receptor Interaction

The compound's phenylethyl moiety enhances its binding affinity to various receptors. Studies have demonstrated that it exhibits selective activity towards certain G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission and pain modulation.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
Enzyme InhibitionCOX-1Inhibition of prostaglandin synthesis
Receptor AgonismA2A Adenosine ReceptorIncreased cAMP production
Anti-inflammatoryN/AReduction of inflammatory mediators

Case Study 1: Anti-inflammatory Effects

A study conducted on BV2 microglial cells demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β when stimulated with lipopolysaccharide (LPS). The compound reduced nitric oxide (NO) levels and decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

In an analgesic efficacy study using the tail flick test on mice, the compound exhibited significant pain-relieving effects. The latency period before withdrawal from thermal stimulation increased significantly in treated groups compared to controls, suggesting effective analgesic properties without the side effects commonly associated with opioid analgesics.

Research Findings

Recent investigations have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the hydroxyl group or phenylethyl side chain have resulted in compounds with improved potency against specific targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopentanol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source Evidence
(1R,2S)-2-(2-Phenylethyl)cyclopentan-1-OL 2-Phenylethyl C₁₃H₁₈O ~190.28* High lipophilicity; drug intermediate potential Inferred
(1R,2S)-2-(3-Fluorophenyl)cyclopentan-1-ol 3-Fluorophenyl C₁₁H₁₃FO 180.22 Pharmaceutical intermediate; 98% purity
(1S,2S)-2-(Methylamino)cyclopentan-1-ol Methylamino C₆H₁₃NO 115.17 pKa 15.02; predicted boiling point 189.6°C
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol 2-Chlorophenylamino C₁₁H₁₄ClNO 223.69 Interactive 3D structure; agrochemical research
1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Aminobutan-2-yl C₉H₁₇NO 157.25 Versatile reactivity; ≥95% purity

*Calculated based on molecular formula.

Stereochemical and Physicochemical Differences

  • Lipophilicity: The phenylethyl group in the target compound enhances hydrophobicity compared to fluorophenyl (polar C-F bond) or methylamino (polar NH) derivatives, impacting solubility and bioavailability .
  • Acid-Base Behavior: Methylamino-substituted cyclopentanols (pKa ~15.02) exhibit weaker basicity than aminobutan-yl derivatives, which may influence protonation states under physiological conditions .
  • Stereospecificity : The (1R,2S) configuration distinguishes the target compound from (1S,2R)- or (1S,2S)-isomers, which may alter receptor binding or metabolic stability in drug design .

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